molecular formula C18H35N3O3 B7928566 [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7928566
M. Wt: 341.5 g/mol
InChI Key: ZGUQEAYRRWXYIK-NRXISQOPSA-N
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Description

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with an ethyl carbamate group and a chiral amino acid side chain ((S)-2-amino-3-methyl-butyrylamino). The tert-butyl ester moiety is commonly employed as a protecting group in organic synthesis, enhancing stability during reactions .

Properties

IUPAC Name

tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-10-8-13(9-11-14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22)/t13?,14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUQEAYRRWXYIK-NRXISQOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCC(CC1)NC(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester, also known by its CAS number 1354011-78-1, is a carbamate derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H33N3O3
  • Molar Mass : 327.46 g/mol
  • Synonyms : Tert-butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(methyl)carbamate

The biological activity of the compound is primarily linked to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in neurodegenerative processes, particularly those associated with Alzheimer's disease (AD). The compound shows potential as a dual inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of AD.

In Vitro Studies

In vitro studies have demonstrated that the compound can protect neuronal cells from amyloid-beta (Aβ) toxicity. For instance, it has been shown to reduce cell death in astrocytes induced by Aβ 1-42 exposure. The findings suggest that treatment with this compound can improve cell viability significantly compared to untreated controls:

TreatmentCell Viability (%)
Control100
Aβ 1-42 only43.78 ± 7.17
Aβ 1-42 + Compound62.98 ± 4.92

This indicates a protective effect against Aβ-induced neurotoxicity, though the mechanism remains to be fully elucidated .

In Vivo Studies

In vivo studies involving animal models have further explored the efficacy of the compound in preventing cognitive decline. In a scopolamine-induced model of AD, the compound exhibited moderate effects on reducing Aβ levels and β-secretase activity, although these effects were not statistically significant compared to established treatments like galantamine .

Case Studies and Clinical Implications

A notable study investigated the effects of this compound on cognitive function and neuroinflammation in rat models. The results indicated that while there was some improvement in cognitive performance, the bioavailability of the compound within the central nervous system was limited, suggesting that formulation improvements may be necessary for enhanced therapeutic efficacy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameMechanism of ActionEfficacy in AD Models
M4β-secretase and acetylcholinesterase inhibitorModerate protective effect
GalantamineAcetylcholinesterase inhibitorSignificant protective effect
DonepezilAcetylcholinesterase inhibitorSignificant cognitive improvement

This table highlights that while this compound exhibits some beneficial effects, it may not be as potent as other established therapies.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been investigated for its role as a prodrug in enhancing the delivery of active pharmaceutical ingredients (APIs). Its ability to modify the pharmacokinetic profiles of drugs makes it a candidate for further research in this area .
    • Studies have indicated that derivatives of carbamic acids can act as inhibitors for various enzymes, making them potential therapeutic agents in treating diseases such as cancer and diabetes .
  • Anticancer Activity :
    • Research has shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have been tested against human breast cancer cells, demonstrating significant inhibition of cell proliferation . This suggests that [4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester may share similar properties worthy of exploration.
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds like this may possess neuroprotective properties. They could potentially mitigate neurodegenerative conditions by inhibiting neuronal apoptosis pathways . Further investigations are necessary to elucidate these effects fully.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various carbamate derivatives and evaluated their antitumor activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

A study focused on the enzyme inhibition properties of carbamate derivatives demonstrated that compounds structurally similar to this compound effectively inhibited acetylcholinesterase activity, which is crucial for treating Alzheimer's disease . This opens avenues for developing new therapeutic agents targeting neurodegenerative disorders.

Data Table: Summary of Research Findings

Application AreaFindingsReference
Drug DevelopmentEnhances bioavailability of APIs
Anticancer ActivitySignificant inhibition of cancer cell growth
Neuroprotective EffectsPotential to inhibit neuronal apoptosis
Enzyme InhibitionEffective against acetylcholinesterase

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage under strongly acidic conditions. This reaction is critical for deprotection in synthetic workflows:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane .

  • Mechanism : Protonation of the carbonyl oxygen followed by elimination of the tert-butoxy group and subsequent release of CO₂.

  • Product : Ethyl[4-((S)-2-amino-3-methylbutyrylamino)cyclohexyl]amine .

Reaction Parameter Conditions
Temperature25°C
Time1–2 hours
Yield85–95% (analogous systems)

Amide Bond Hydrolysis

The valine-derived amide linkage can hydrolyze under acidic or basic conditions, though stability is observed in neutral environments:

  • Acidic Hydrolysis (HCl, 6M): Forms (S)-2-amino-3-methylbutanoic acid and ethyl[4-aminocyclohexyl]carbamic acid tert-butyl ester.

  • Basic Hydrolysis (NaOH, 1M): Generates sodium (S)-2-amino-3-methylbutanoate and cyclohexylamine derivatives .

Condition Reagent Product Yield
Acidic6M HClFree amino acid + carbamate intermediate~70%
Basic1M NaOHSodium carboxylate + amine byproduct ~60%

Amino Group Reactivity

The primary amine on the valine residue participates in nucleophilic reactions:

  • Acylation : Reacts with acetic anhydride to form N-acetyl derivatives .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions .

Reaction Type Reagent Product Conditions
AcylationAcetic anhydrideN-Acetylated derivative RT, 12 hours
Schiff BaseBenzaldehydeImine-linked adduct pH 5–6, ethanol

Cross-Coupling Reactions

The cyclohexylamine moiety may enable transition-metal-catalyzed couplings, as observed in structurally related carbamates:

  • Suzuki-Miyaura Coupling : With arylboronic acids using Pd(PPh₃)₄ catalyst .

  • Buchwald-Hartwig Amination : Forms aryl amine derivatives under palladium catalysis .

Coupling Type Catalyst Substrate Yield
Suzuki-Miyaura Pd(PPh₃)₄Arylboronic acids80–90%
Buchwald-Hartwig Pd₂(dba)₃/XPhosAryl halides75–85%

Stereochemical Stability

The (S)-configured amino acid residue retains its stereochemistry under standard reaction conditions, as confirmed by chiral HPLC analysis in analogous compounds .

Thermal Degradation

Thermogravimetric analysis (TGA) of related tert-butyl carbamates shows decomposition above 200°C, releasing isobutylene and CO₂ .

Key Stability Considerations:

  • pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades in strong acids/bases .

  • Light Sensitivity : Requires storage in amber vials to prevent photodegradation of the carbamate group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of cyclohexyl carbamic acid tert-butyl esters with variable substituents. Key structural analogs and their distinguishing features are outlined below:

Substituent Variations and Functional Groups

  • Ethyl vs. This compound is listed as discontinued, possibly due to synthetic challenges or stability issues .
  • Benzyl Ester: The benzyl variant ([4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester, ) replaces the tert-butyl group with a benzyl ester, increasing hydrophobicity and molecular weight (387.52 g/mol vs. ~363 g/mol for the target compound). The aromatic benzyl group may enhance membrane permeability but reduce metabolic stability .
  • Nitro-Pyridinyl Substituent: [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester () incorporates a nitro-pyridinyl group, introducing electron-withdrawing effects that could enhance reactivity in further synthetic modifications. Its lower molecular weight (336.39 g/mol) reflects reduced steric bulk compared to the target compound .
  • Hydroxycyclohexenyl Group : tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid () features a hydroxyl group and a double bond, enabling hydrogen bonding and conformational constraints. The specified stereochemistry (1R,4S) may influence enantioselective interactions .
  • Phenyl-Ethylcarbamoyl Substituent : [4-Hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester () adds a phenyl-ethylcarbamoyl group, increasing molecular weight (362.5 g/mol) and hydrophobicity. The hydroxy and carbamoyl groups may enhance solubility and target affinity .

Molecular Properties and Functional Implications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester Not provided C18H33N3O3* ~363.48 Ethyl, tert-butyl ester Chiral amino acid side chain; likely intermediate in peptide synthesis
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester 10-F083489 Not provided Not provided Cyclopropyl Discontinued; rigid structure may hinder synthetic scalability
Benzyl ester variant 1354003-59-0 C22H33N3O3 387.52 Benzyl ester Higher hydrophobicity; potential for aromatic interactions
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1289387-36-5 C16H24N4O4 336.39 3-Nitro-pyridinyl Electron-withdrawing nitro group; suitable for further derivatization
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid 137076-22-3 C11H19NO3 213.27 Hydroxycyclohexenyl Stereospecific hydroxyl group; potential for hydrogen bonding
[4-Hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester 1310478-98-8 C20H30N2O4 362.5 Phenyl-ethylcarbamoyl, hydroxy Dual functional groups; enhanced solubility and target interaction

*Molecular formula estimated based on structural analogs.

Research Findings and Trends

  • Synthetic Utility : The tert-butyl ester group is a common protecting strategy, as seen in –6, enabling selective deprotection during multi-step syntheses.

Preparation Methods

Protection of the Cyclohexylamine Nitrogen

The cyclohexylamine derivative is first protected with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. For example:

  • Reaction Conditions : 0–5°C, 2–4 hours in dichloromethane.

  • Yield : >90% after aqueous workup and crystallization.

Coupling with (S)-2-Amino-3-methylbutyric Acid

The Boc-protected cyclohexylamine is then coupled with (S)-2-amino-3-methylbutyric acid using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Key considerations include:

  • Solvent Choice : Dimethylformamide (DMF) or acetonitrile for solubility.

  • Temperature : Room temperature to 50°C, with stirring for 6–12 hours.

  • Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to preserve the (S)-configuration.

N-Ethylation and Carbamate Formation

The final step involves alkylation of the secondary amine with ethyl chloroformate in the presence of a base. This reaction is typically conducted at low temperatures (0–10°C) to minimize over-alkylation:

  • Base : Triethylamine (2.1 molar equivalents).

  • Reaction Time : 3–8 hours, monitored by HPLC.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water.

Critical Process Parameters and Scalability

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates, while dichloromethane is preferred for Boc protection due to its inertness. Triethylamine remains the base of choice for neutralizing HCl generated during carbamate formation, though its slow addition (to control exotherms) is critical.

Temperature and Stirring Duration

Extended stirring durations (≥3 hours) at 50–60°C are necessary to ensure complete conversion in coupling reactions, as evidenced by HPLC monitoring. For example, in the synthesis of Edoxaban intermediates, a 7-hour stirring period at 60°C achieved >95% conversion.

Purification and Analytical Methods

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomers and removes unreacted starting materials.

  • Spectroscopic Confirmation : ¹H NMR (δ 1.40 ppm for Boc tert-butyl group), ¹³C NMR (δ 155 ppm for carbamate carbonyl), and mass spectrometry (m/z 342.5 for [M+H]⁺).

Comparative Analysis of Synthetic Routes

ParameterPatent MethodLiterature Method
Starting Material Neutral amine + ethyl esterAmine hydrochloride salt
Base Triethylamine (2.1 eq)Diisopropylethylamine (3.0 eq)
Reaction Time 7 hours (60°C)12 hours (room temperature)
Yield 82–88%70–75%
Purity (HPLC) >99%95–97%

The patent methods demonstrate superior yields and purity, attributed to the use of neutral starting materials and optimized stoichiometry. Avoiding salt forms reduces viscosity, facilitating mixing and heat transfer.

Challenges and Mitigation Strategies

Viscosity Management

Highly viscous reaction mixtures, common in carbamate syntheses, are alleviated by:

  • Solvent Dilution : Increasing tetrahydrofuran volume by 30–50%.

  • Mechanical Agitation : Overhead stirring with paddle blades instead of magnetic stir bars.

Stereochemical Integrity

Racemization at the (S)-2-amino-3-methylbutyryl moiety is minimized by:

  • Low-Temperature Coupling : Conducting reactions at 0–10°C.

  • Use of Non-Polar Solvents : Toluene or ethyl acetate reduces acid-catalyzed epimerization .

Q & A

Q. What are the recommended synthesis routes and optimization strategies for this compound?

The compound can be synthesized via multi-step procedures involving carbamate protection, coupling reactions, and selective hydrogenation. For example, tert-butyl carbamate intermediates often employ Suzuki coupling (e.g., aryl boronic acids with halogenated substrates) followed by hydrogenation to reduce unsaturated bonds . Optimization may focus on reaction conditions (e.g., temperature, catalysts like palladium for coupling) and protecting group stability during purification. Chiral purity should be monitored using chiral HPLC or NMR to preserve the (S)-configured amino group .

Q. Which analytical techniques are critical for characterizing its structural and chiral integrity?

  • NMR spectroscopy : 1H/13C NMR to confirm backbone connectivity and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Chiral HPLC : To verify enantiomeric excess, especially for the (S)-2-amino-3-methyl-butyryl moiety .
  • X-ray crystallography : For absolute stereochemical assignment if crystals are obtainable .

Q. How should stability and storage conditions be determined for this compound?

Stability studies under varying temperatures (e.g., 4°C, room temperature) and humidity levels are essential. Tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions, so pH-controlled environments (neutral buffers) are recommended for long-term storage. Use inert atmospheres (argon/nitrogen) to prevent oxidation .

Q. What are the primary applications of this compound in medicinal chemistry research?

As a protected amino acid derivative, it serves as an intermediate in peptide synthesis, particularly for introducing sterically hindered residues. Its tert-butyl carbamate group enables selective deprotection under mild acidic conditions (e.g., TFA), making it useful in solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How to design experiments to study its reactivity in complex biological or environmental systems?

  • Environmental fate : Use isotopic labeling (e.g., 14C) to track degradation pathways in simulated ecosystems (soil/water matrices) and measure half-lives under UV exposure or microbial activity .
  • Biological interactions : Employ fluorescence tagging or radiolabeling to study cellular uptake and metabolism in vitro (e.g., liver microsomes for metabolic stability assays) .

Q. What methodologies resolve contradictions in reported data (e.g., conflicting bioactivity or stability results)?

  • Systematic replication : Repeat experiments under standardized conditions (e.g., ISO guidelines) to isolate variables like solvent purity or humidity.
  • Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, PCA) to identify outliers or confounding factors .
  • Advanced characterization : Use tandem MS/MS or 2D NMR to confirm structural consistency across batches .

Q. How to investigate its role in stereoselective synthetic pathways?

  • Kinetic resolution : Monitor reaction progress using time-resolved chiral HPLC to assess enantiomer-specific reaction rates.
  • Computational modeling : Density Functional Theory (DFT) calculations to predict transition states and steric effects influencing stereoselectivity .

Q. What experimental frameworks assess its ecological or toxicological impact?

  • Tiered ecotoxicity testing : Start with acute toxicity assays (e.g., Daphnia magna LC50), followed by chronic exposure studies in model organisms (e.g., zebrafish embryos) .
  • QSAR modeling : Correlate structural features with toxicity endpoints to predict bioaccumulation or mutagenicity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties for Experimental Design

PropertyMethod/InstrumentReference
Chiral purityChiral HPLC (Chiralpak® column)
LogP (lipophilicity)Shake-flask method (octanol/water)
Thermal stabilityTGA/DSC analysis

Q. Table 2. Common Synthetic Challenges and Mitigation Strategies

ChallengeSolutionEvidence Source
Hydrolysis of tert-butyl groupUse anhydrous conditions, avoid strong acids/bases
Low coupling efficiencyOptimize catalyst loading (e.g., Pd(PPh3)4)
Racemization during synthesisLower reaction temperatures, use chiral auxiliaries

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